5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide
Description
5-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core substituted with an ethyl group at the 10-position, a ketone at the 11-position, and a benzenesulfonamide moiety at the 2-position. The sulfonamide group is further modified with a chlorine atom at the 5-position and a methoxy group at the 2-position of the benzene ring.
Propriétés
IUPAC Name |
5-chloro-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O5S/c1-3-25-17-6-4-5-7-19(17)30-18-11-9-15(13-16(18)22(25)26)24-31(27,28)21-12-14(23)8-10-20(21)29-2/h4-13,24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEDGMZZQWLIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
5-Chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 458.91 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core substituted with a chlorine atom and a methoxybenzenesulfonamide group. These structural characteristics suggest potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 458.91 g/mol |
| Solubility | Varies with solvent |
| Stability | Stable under standard conditions |
Antimicrobial Properties
Compounds similar to 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide have demonstrated significant antibacterial and antifungal activities. Sulfonamides are generally known for their ability to inhibit bacterial growth by blocking folic acid synthesis through inhibition of the enzyme dihydropteroate synthase.
Anticancer Activity
Recent studies indicate that derivatives of dibenzo[b,f][1,4]oxazepines exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values in the micromolar range against human cancer cells such as HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve interaction with specific enzymes or receptors involved in cell signaling pathways.
Case Study: Cytotoxicity Against Cancer Cells
In a study evaluating the efficacy of dibenzo[b,f][1,4]oxazepine derivatives, it was found that:
- Compound A (similar structure): IC50 = 15 µM against HCT-116.
- Compound B (related derivative): IC50 = 20 µM against HeLa.
These findings suggest that 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide may possess comparable anticancer properties.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for DNA synthesis and repair.
- Receptor Interaction : Potential interactions with cell surface receptors may modulate signaling pathways related to cell proliferation and apoptosis.
Potential Applications
Given its structural features and biological activity, 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide could be explored for:
- Antimicrobial therapies : Targeting resistant bacterial strains.
- Cancer treatment : Developing new chemotherapeutic agents based on its cytotoxic properties.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and sulfonamide modifications. Below is a detailed comparison supported by the provided evidence:
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated molecular formula for the target compound based on structural analysis.
Key Findings from Structural Comparisons
Core Heteroatom Influence :
- The oxazepine core (oxygen atom) in the target compound likely exhibits weaker electron-withdrawing effects compared to the thiazepine (sulfur) analogs in Jin et al. . This difference may influence receptor binding kinetics, as sulfur’s polarizability could enhance interactions with hydrophobic pockets.
- Thiazepine derivatives in showed D2 dopamine receptor antagonism, suggesting that the target compound’s oxazepine core might modulate selectivity toward other receptor subtypes (e.g., serotonin receptors).
Substituent Effects: Ethyl vs. Sulfonamide Modifications: The 5-chloro-2-methoxybenzenesulfonamide group in the target compound offers a balance of steric bulk and hydrogen-bonding capacity, contrasting with the thiophene sulfonamide in , which may favor π-π stacking interactions.
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods described in , involving NaH-mediated alkylation or coupling reactions in DMF. However, the dibenzooxazepine core may require milder conditions compared to thiazepine derivatives due to oxygen’s lower nucleophilicity.
Unresolved Questions
- No direct biological data (e.g., IC50, receptor binding assays) for the target compound were found in the evidence. Its pharmacological profile remains speculative, necessitating further experimental validation.
- The impact of the methoxy group on metabolic stability (e.g., CYP450 interactions) compared to halogenated analogs is unclear.
Q & A
Q. How can researchers optimize the synthesis of 5-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide to improve yield and purity?
Answer :
- Key steps :
- Heterocyclic core formation : Use Ullmann coupling or Buchwald-Hartwig amination for dibenzo[b,f][1,4]oxazepine core assembly under Pd catalysis (130–150°C, DMF solvent) .
- Sulfonamide coupling : React the core with 5-chloro-2-methoxybenzenesulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
- Optimization :
- Monitor reaction progress via TLC/HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Use microwave-assisted synthesis to reduce reaction time (30–60 minutes at 100°C) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Answer :
- NMR : Confirm substituent positions (e.g., 11-oxo group at δ 170–175 ppm in NMR) .
- HPLC-MS : Verify purity (>95%) and molecular ion peak (expected m/z ~475 [M+H]) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for the dibenzooxazepine core .
Q. What solvent systems are recommended for solubility testing in biological assays?
Answer :
- Primary solvents : DMSO (for stock solutions) due to poor aqueous solubility (<0.1 mg/mL) .
- Dilution buffers : PBS (pH 7.4) with 0.1% Tween-80 to prevent aggregation .
- Validation : Conduct dynamic light scattering (DLS) to confirm colloidal stability .
Advanced Research Questions
Q. How does the 11-oxo group in the dibenzooxazepine core influence enzyme inhibition mechanisms?
Answer :
- Hypothesis : The 11-oxo group enhances hydrogen bonding with catalytic residues (e.g., in kinase ATP-binding pockets) .
- Methodology :
- Perform molecular docking (AutoDock Vina) against targets like COX-2 or PI3Kγ.
- Validate with isothermal titration calorimetry (ITC) to measure binding affinity (K < 10 µM) .
- Compare with analogues lacking the 11-oxo group to assess activity loss (IC shift >5-fold) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?
Answer :
- Approach :
- Variations : Synthesize derivatives with modified substituents (e.g., 5-Cl → 5-F, methoxy → ethoxy) .
- Assays :
- In vitro : Test inhibition of TNF-α production in THP-1 macrophages (IC determination) .
- In silico : Calculate electrostatic potential maps (MEP) to predict substituent effects on binding .
- Data analysis : Use 3D-QSAR (CoMFA/CoMSIA) to model activity cliffs .
Q. How should researchers resolve contradictions in reported biological activity data across structurally similar compounds?
Answer :
- Case example : Antimicrobial activity discrepancies (e.g., reports MIC = 8 µg/mL vs. inactivity in ).
- Resolution strategies :
- Standardize assay conditions (e.g., Mueller-Hinton broth vs. RPMI-1640) .
- Validate bacterial strain viability (e.g., ATCC controls vs. clinical isolates) .
- Perform comparative metabolomics to identify off-target effects .
Methodological Challenges and Solutions
Q. What experimental designs are optimal for assessing metabolic stability in hepatic microsomes?
Answer :
- Protocol :
- Incubate compound (10 µM) with human liver microsomes (0.5 mg/mL) + NADPH (1 mM) .
- Analyze via LC-MS/MS at 0, 15, 30, 60 minutes.
- Key parameters :
- Calculate intrinsic clearance (Cl) using the half-life method .
- Identify metabolites (e.g., O-demethylation at 2-methoxy group) via high-resolution MS .
Q. How can researchers mitigate photodegradation during long-term stability studies?
Answer :
- Conditions : Store lyophilized powder at -80°C in amber vials under argon .
- Accelerated testing : Expose to UV light (254 nm) for 24 hours; monitor degradation via HPLC .
- Stabilizers : Add 0.1% ascorbic acid to aqueous formulations to scavenge free radicals .
Advanced Experimental Design
Q. What in vivo models are suitable for evaluating neuroprotective effects?
Answer :
- Models :
- Transgenic APP/PS1 mice (Alzheimer’s) dosed orally (10 mg/kg/day for 28 days) .
- Measure Aβ plaque reduction via PET imaging (
Florbetapir) .
- Biomarkers :
- Plasma TNF-α (ELISA) and hippocampal glutathione (HPLC-ECD) .
Q. How to design a study reconciling contradictory data on CYP450 inhibition?
Answer :
- Approach :
- Use recombinantly expressed CYP isoforms (3A4, 2D6) with probe substrates (midazolam, dextromethorphan) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict clinical DDIs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
